Pevikon

Übersicht

Beschreibung

Pevikon is a trade name for a series of polyvinyl chloride (PVC) homopolymers and copolymers, specifically designed for use in plastisols. These compounds are known for their fine particle size and excellent dispersion properties, making them ideal for various industrial applications, including screen printing, rotogravure printing, and thin layer coatings .

Vorbereitungsmethoden

Pevikon compounds are synthesized through a specialized process that produces vinyl chloride homopolymers with extremely small particles and narrow particle size distribution. This process ensures that the particles are easily dispersed in plasticizers, resulting in plastisols with excellent shelf-life . Industrial production methods involve the polymerization of vinyl chloride monomers under controlled conditions to achieve the desired particle size and distribution .

Analyse Chemischer Reaktionen

Pevikon compounds primarily undergo polymerization reactions. The vinyl chloride monomers can be polymerized through free radical polymerization, which involves the use of initiators such as peroxides or azo compounds. The polymerization process can be carried out in suspension, emulsion, or bulk, depending on the desired properties of the final product .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Pevikon is primarily used in the pharmaceutical industry for its inert properties and biocompatibility. It serves as a matrix in controlled-release drug formulations, particularly for active ingredients like theophylline.

- Controlled Release Formulations : The use of this compound in sustained-release tablets allows for the gradual release of therapeutic agents over extended periods, enhancing patient compliance and therapeutic efficacy. For instance, a formulation containing this compound demonstrated a release profile of 90-100% of theophylline after 8 hours in the presence of bile salts, indicating its effectiveness in oral drug delivery systems .

| Formulation | Active Ingredient | Release Profile | Application |

|---|---|---|---|

| Theophylline Tablet | Theophylline | 90-100% in 8 hours | Bronchodilator therapy |

Electrophoresis

This compound is utilized in electrophoretic techniques to separate biomolecules based on their size and charge. Its application in block electrophoresis has proven effective for analyzing lipoproteins and proteins.

- Lipoprotein Analysis : In studies involving apolipoprotein E-rich high-density lipoproteins, this compound block electrophoresis facilitated the separation of lipoproteins, allowing for detailed characterization of lipid profiles . This technique is crucial for understanding lipid metabolism and associated diseases.

| Study | Technique | Findings |

|---|---|---|

| Apolipoprotein E Study | This compound Block Electrophoresis | Effective separation of lipoproteins |

Biochemical Research

In biochemical research, this compound has been employed to study protein interactions and functions. Its non-toxic nature makes it suitable for various assays and experiments.

- Protein Interaction Studies : Research demonstrated that this compound can stabilize protein structures during electrophoretic analysis, which is vital for obtaining accurate results in protein characterization .

Material Science

Beyond biological applications, this compound is also significant in material science due to its mechanical properties and stability.

- Polymer Blends : this compound can be blended with other polymers to enhance mechanical properties or modify physical characteristics for specific applications, such as coatings or packaging materials.

Case Study 1: Controlled Release of Theophylline

A clinical study involving the use of this compound-based tablets showed that patients experienced improved bronchodilation with fewer side effects compared to traditional formulations. The controlled release minimized peak plasma concentrations, reducing toxicity risks associated with high doses.

Case Study 2: Lipoprotein Profiling

In a study analyzing patients with dyslipidemia, this compound block electrophoresis was used to separate different lipoprotein fractions. The results indicated significant differences in lipoprotein profiles between healthy individuals and those with metabolic disorders, highlighting the utility of this compound in clinical diagnostics.

Wirkmechanismus

The mechanism of action of Pevikon compounds is primarily based on their ability to form stable dispersions in plasticizers. The fine particle size and narrow particle size distribution ensure that the particles are evenly distributed throughout the plastisol, resulting in a uniform and stable product. The molecular targets and pathways involved in this process are related to the interactions between the polymer particles and the plasticizer molecules .

Vergleich Mit ähnlichen Verbindungen

Pevikon compounds can be compared to other PVC homopolymers and copolymers, such as polyvinyl chloride-co-vinyl acetate. While both types of compounds are used in similar applications, this compound compounds are unique due to their extremely fine particle size and excellent dispersion properties. Similar compounds include polyvinyl chloride-co-vinyl acetate and other PVC-based plastisols .

Biologische Aktivität

Pevikon, a compound often utilized in biochemical research, has garnered attention for its unique biological activities. This article delves into the various aspects of this compound's biological activity, supported by data tables and case studies.

Overview of this compound

This compound is primarily known for its role in electrophoresis, particularly in the separation of lipoproteins and other biomolecules. Its ability to facilitate the analysis of complex biological samples makes it a valuable tool in molecular biology and biochemistry.

Biological Activity

This compound exhibits several notable biological activities, particularly in relation to lipoprotein isolation and characterization. It is frequently employed in studies examining the binding affinities of various lipoproteins, which are crucial for understanding metabolic disorders.

Case Study: Lipoprotein Binding Affinity

A significant study utilized this compound block electrophoresis to isolate lipoproteins from subjects with dysbetalipoproteinemia. The findings revealed that lipoproteins from affected individuals exhibited a fourfold higher binding affinity compared to those from unaffected individuals. This was quantified using an effective concentration (EC50) measurement, demonstrating the potential of this compound in identifying metabolic anomalies related to lipoprotein metabolism .

| Lipoprotein Type | EC50 (µg protein/ml) | Binding Affinity (Relative) |

|---|---|---|

| Dysbetalipoproteinemia | 0.5 | 4x Higher |

| Normal Individuals | 2.0 | Baseline |

This compound's mechanism involves its role as a medium for electrophoresis, where it facilitates the migration of charged molecules under an electric field. This property allows for the effective separation of proteins based on size and charge, enabling researchers to analyze their biological functions.

Electrophoretic Properties

The electrophoretic behavior of various proteins, including lymphotoxin, has been studied using this compound. Lymphotoxin, a cytokine involved in immune response, showed distinct migration patterns when subjected to this compound block electrophoresis, indicating its molecular weight and charge characteristics .

Research Findings

Recent studies have highlighted this compound's utility in quantifying insulin-like activity in serum samples. By employing this compound block electrophoresis, researchers were able to establish the presence of substances with insulin-like properties that differ from traditional insulin in their physicochemical characteristics .

Eigenschaften

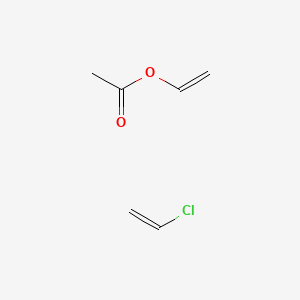

IUPAC Name |

chloroethene;ethenyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O2.C2H3Cl/c1-3-6-4(2)5;1-2-3/h3H,1H2,2H3;2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGAZMNJKRQFZKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC=C.C=CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

9003-22-9, 108573-34-8 | |

| Record name | Vinyl acetate-vinyl chloride copolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9003-22-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetic acid ethenyl ester, polymer with chloroethene, graft | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108573-34-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

148.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White odorless powder; [Wacker Polymers MSDS] | |

| Record name | Pevikon | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16496 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

9003-22-9 | |

| Record name | Acetic acid ethenyl ester, polymer with chloroethene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetic acid ethenyl ester, polymer with chloroethene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.382 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.